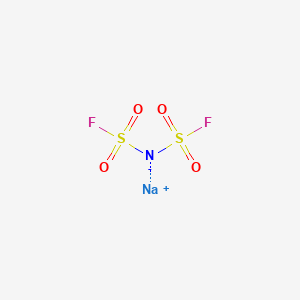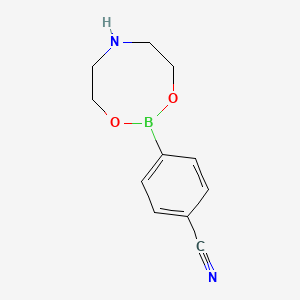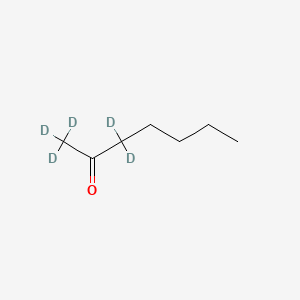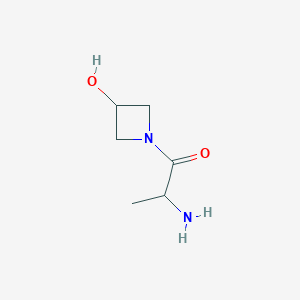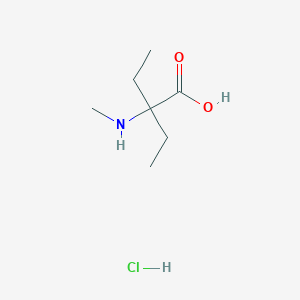
2-Ethyl-2-(methylamino)butanoic acid hydrochloride
Overview
Description
2-Ethyl-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 610786-85-1 . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 246-247°C . It is a salt .Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from a molecule, and it’s a crucial step in many organic synthesis reactions .
- Method: The method involves pairing the protodeboronation with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Peptide Synthesis
- Application: 4-(Methylamino)butyric acid hydrochloride, a compound similar to 2-Ethyl-2-(methylamino)butanoic acid hydrochloride, is used in peptide synthesis .
- Method: The specific methods of application or experimental procedures would depend on the specific peptide being synthesized .
- Results: The results or outcomes obtained would also depend on the specific peptide being synthesized .
-
Organic Synthesis
- Application: This compound could potentially be used as a building block in organic synthesis .
- Method: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results: The results or outcomes obtained would also depend on the specific reaction being carried out .
-
Pharmaceutical Research
- Application: Given its structure, this compound could potentially be used in pharmaceutical research as a precursor for the synthesis of new drugs .
- Method: The specific methods of application or experimental procedures would depend on the specific drug being synthesized .
- Results: The results or outcomes obtained would also depend on the specific drug being synthesized .
-
Material Science
- Application: This compound could potentially be used in the synthesis of new materials .
- Method: The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results: The results or outcomes obtained would also depend on the specific material being synthesized .
-
Biochemical Research
- Application: This compound could potentially be used in biochemical research, possibly as a reagent in enzymatic reactions .
- Method: The specific methods of application or experimental procedures would depend on the specific enzymatic reaction being carried out .
- Results: The results or outcomes obtained would also depend on the specific enzymatic reaction being carried out .
properties
IUPAC Name |
2-ethyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDAONUCRYWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(methylamino)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)




